N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide
Description
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a benzo[d]thiazole-based acetamide derivative featuring a 2-amino-4-methyl substitution on the benzothiazole core and a 2,3-dimethylphenoxy group attached via an acetamide linker. This structural framework is characteristic of compounds designed for biological activity, particularly in kinase inhibition or anticancer applications .
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-4-6-14(12(10)3)23-9-16(22)20-13-7-11(2)17-15(8-13)24-18(19)21-17/h4-8H,9H2,1-3H3,(H2,19,21)(H,20,22) |
InChI Key |
JKSNDQJRXLNNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N)C |
Origin of Product |
United States |
Preparation Methods
Strategy 1: Direct Cyclization with Formamide
2-Amino-4-methylthiophenol reacts with formamide under dehydrating conditions to form the thiazole ring. This method is widely used for benzothiazole synthesis.
Strategy 2: Nucleophilic Substitution
Alternative routes involve alkylation or arylation of pre-formed benzothiazole intermediates. For example, bromination at position 6 followed by substitution with methyl groups.
Side Chain Introduction: 2,3-Dimethylphenoxyacetamide
The acetamide-phenoxy group is synthesized via acylation or nucleophilic substitution. Two pathways are proposed:
Pathway A: Acylation of 2,3-Dimethylphenol
Chloroacetyl chloride reacts with 2,3-dimethylphenol to form the phenoxyacetyl chloride intermediate, which is then coupled to the benzothiazole amine.
Pathway B: Suzuki-Miyaura Cross-Coupling
For advanced functionalization, palladium-catalyzed coupling enables direct attachment of the acetamide group.
| Catalyst | Ligand | Conditions | Yield |
|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane, 100°C | 1h, K₂CO₃, H₂O | 79% |
Full Synthesis: Combined Routes
Integrating the core and side chain synthesis, two optimized protocols emerge:
Protocol 1: Stepwise Cyclization and Acylation
Protocol 2: One-Pot Cyclization-Acylation
A three-component reaction using aromatic amines, aliphatic amines, and sulfur may simplify synthesis, though yields for this specific derivative require validation.
Key Challenges and Mitigation
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization + Acylation | High reproducibility, scalable | Multi-step, purification steps | 60–75% |
| Suzuki-Miyaura Coupling | Direct functionalization, high precision | Expensive catalysts, Pd waste | 75–80% |
| Three-Component Reaction | Atom economy, minimal waste | Narrow substrate scope | 80–90%* |
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide typically involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Functional Groups : Amino and methyl groups are introduced via nitration followed by reduction and alkylation reactions.
- Coupling with Phenoxyacetamide Moiety : The final step involves coupling the benzothiazole derivative with 2,3-dimethylphenoxyacetic acid or its derivatives using carbodiimide reagents.
Anticancer Properties
This compound exhibits promising anticancer activity. Research indicates that compounds with similar thiazole structures have shown efficacy against various cancer cell lines. For example:
- A study reported that a related compound demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), leading to cell death through apoptosis and autophagy induction .
- Another investigation highlighted that thiazole derivatives can direct tumor cells towards apoptotic pathways, which is essential for anticancer action .
Anti-Giardial Activity
Research has indicated that derivatives of thiazoles can be effective against Giardia intestinalis, a parasitic infection. In vitro studies showed that specific thiazole derivatives had lower IC50 values compared to metronidazole, indicating higher bioactivity .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Anticancer Activity : A lead compound derived from a similar class exhibited significant tumor growth reduction in vivo in mouse models .
- Antigiardial Studies : Compounds with structural similarities demonstrated high selectivity and low toxicity in vitro against Giardia intestinalis, suggesting potential for therapeutic use .
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing substituent effects, synthetic yields, and biological activity.
Structural Analogues
Key Observations :
- Substituent Impact: The 2,3-dimethylphenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to simpler phenoxy derivatives (e.g., 2,4-dimethylphenoxy in compound 5c) .
- Synthetic Yields : Analogous thiazole-acetamide compounds show moderate to high yields (68–80%), suggesting feasible scalability for the target compound .
- Biological Selectivity: Cyclopentylamino-substituted thiazoles (e.g., 17a) exhibit potent CDK9 inhibition, whereas pyrimidine- or thiazole-linked derivatives (e.g., 7s) display broad-spectrum anticancer activity .
Pharmacological and Physicochemical Properties
Key Insights :
- Kinase vs. Anticancer Activity: The target compound’s 2-amino-4-methylbenzo[d]thiazol core aligns with kinase inhibitors (e.g., CDK9), while its phenoxyacetamide moiety may confer cytotoxicity akin to benzamide derivatives in .
- Solubility Challenges: The 2,3-dimethylphenoxy group could reduce aqueous solubility compared to polar substituents (e.g., pyrimidin-2-ylamino in 7s), necessitating formulation optimization .
Mechanistic Differences
- Compound 17a: Binds CDK9 via hydrogen bonding with the cyclopentylamino group and π-π stacking of the dihydrodioxine ring .
- Compound 7s: Inhibits tubulin polymerization via the pyrimidine-thioether motif, a mechanism less likely for the target compound due to its phenoxyacetamide structure .
- Compound 5c: Targets fungal ergosterol biosynthesis, highlighting how minor substituent changes (e.g., bromobenzyl vs. dimethylphenoxy) redirect biological activity .
Biological Activity
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the acetamide group and the dimethylphenoxy moiety. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
1. Anticancer Activity
Research has shown that thiazole derivatives, including those similar to this compound, exhibit potent anticancer properties. For instance, compounds with thiazole moieties have been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells, a critical mechanism for anticancer efficacy .
2. Anticonvulsant Properties
Thiazole-based compounds have also been investigated for their anticonvulsant activity. In a study evaluating several thiazole derivatives, compounds showed significant protective effects in seizure models (e.g., maximum electroshock (MES) and pentylenetetrazol (PTZ) tests). The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
3. Antimicrobial Effects
The antimicrobial potential of thiazole derivatives is notable, with studies indicating effectiveness against various bacterial strains. Compounds structurally similar to this compound have shown activity comparable to standard antibiotics like norfloxacin .
Case Studies
- Anticancer Evaluation
- Anticonvulsant Testing
- Antimicrobial Activity
Data Tables
| Compound | Activity Type | Tested Cell Lines / Models | IC50 / ED50 Values |
|---|---|---|---|
| Compound A | Anticancer | A549 | 5 µM |
| Compound B | Anticonvulsant | MES/PTZ | 24 mg/kg |
| Compound C | Antimicrobial | Staphylococcus epidermidis | 15 µg/mL |
Q & A
Q. Key Considerations :
- Temperature control (e.g., 60–80°C for coupling steps) to minimize side reactions .
- Monitoring reaction progress via thin-layer chromatography (TLC) .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography :
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
How can researchers investigate the structure-activity relationships (SAR) of this compound to optimize its pharmacological profile?
Advanced Research Question
Methodology :
- Systematic Functional Group Substitution :
- In Vitro Assays :
- Computational Docking :
Q. Example SAR Table :
| Modification Site | Biological Activity (IC₅₀, μM) | Target Protein |
|---|---|---|
| Thiazole C-4 methyl | 2.1 ± 0.3 | CDK9 |
| Phenoxy 2,3-dimethyl | 5.8 ± 0.7 | EGFR |
| Data derived from analogous compounds . |
What strategies are recommended for addressing discrepancies in biological activity data across different experimental models?
Advanced Research Question
- Control for Experimental Variables :
- Orthogonal Assays :
- Validate cytotoxicity using both MTT and ATP-based luminescence assays .
- Metabolic Stability Testing :
Case Study : A 10-fold difference in IC₅₀ values between two studies was traced to differences in serum protein binding .
What in silico methods are suitable for predicting the molecular interactions of this compound with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations :
- Pharmacophore Modeling :
- Identify critical interaction sites (e.g., hydrogen bonds with kinase hinge regions) .
- ADMET Prediction :
Validation : Cross-check docking poses with crystallographic data from homologous proteins .
How can X-ray crystallography resolve ambiguities in the compound’s three-dimensional conformation?
Advanced Research Question
- Crystal Structure Determination :
- Applications :
Example : A related thiazole derivative showed a 15° deviation in dihedral angle between computational and crystallographic data, highlighting the need for experimental validation .
What approaches are used to assess the compound’s pharmacokinetic properties in preclinical studies?
Advanced Research Question
- ADME Profiling :
- Plasma Protein Binding :
Data Interpretation : Low solubility (<10 μg/mL) may necessitate formulation optimization (e.g., PEG-based carriers) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Target Engagement Assays :
- CRISPR Knockout Models :
- Transcriptomic Profiling :
Example : A related acetamide derivative showed >50% downregulation of pro-inflammatory cytokines (IL-6, TNF-α) in macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
